molecular formula C7H12O5 B562771 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 CAS No. 1189431-46-6

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4

Cat. No.: B562771
CAS No.: 1189431-46-6
M. Wt: 180.192
InChI Key: XFEQOLXBMLXKDE-KHORGVISSA-N
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Description

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications. The molecular formula of this compound is C7H8D4O5, and it has a molecular weight of 180.19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 typically involves the deuteration of 2-Oxa-1,4-butanediol diacetate. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common approach is to use deuterated acetic anhydride in the presence of a deuterated solvent to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 has several applications in scientific research:

    Chemistry: Used as a deuterated solvent and reagent in various chemical reactions and studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in the synthesis of pharmaceuticals and as a tracer in drug metabolism studies.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding metabolic pathways and the effects of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium-labeled compounds are invaluable in tracing studies, as they allow for precise tracking of molecular transformations and interactions without altering the compound’s chemical properties .

Properties

IUPAC Name

(2-acetyloxy-1,1,2,2-tetradeuterioethoxy)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQOLXBMLXKDE-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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